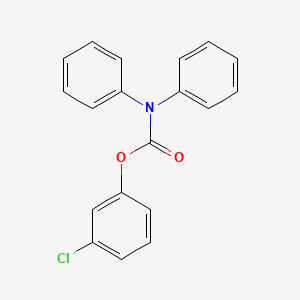

![molecular formula C14H16BrN3O B5623663 3-bromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5623663.png)

3-bromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds related to 3-bromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide are part of a broader class of pyrazole derivatives that have been extensively studied for their intriguing chemical and physical properties. This family of compounds includes various derivatives synthesized for their potential applications in different fields of chemistry and biology.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, including direct amidation, Suzuki-Miyaura cross-coupling, and other palladium-catalyzed processes. For example, the production of new pyrazole amide derivatives through direct amidation and Suzuki cross-coupling with different aryl and heteroaryl boronic acids has been described, highlighting moderate to excellent yields and specific characterizations using NMR and Mass Spectrometry (Ahmad et al., 2021).

Molecular Structure Analysis

X-ray crystallography and Hirshfeld surface analysis have been employed to determine the molecular structures of antipyrine-like derivatives. These studies reveal the stabilization of crystal packing primarily through hydrogen bonds and electrostatic energy contributions, with significant roles played by π-interactions (Saeed et al., 2020).

Chemical Reactions and Properties

Pyrazole derivatives are known for engaging in various chemical reactions, including nucleophilic addition and condensation processes. Their reactivity can be attributed to the functional groups present, allowing for the synthesis of compounds with insecticidal and fungicidal activities. Some derivatives have shown significant growth inhibitory rates against specific fungal strains (Zhang et al., 2019).

Physical Properties Analysis

The physical properties of these compounds, such as crystallinity and solubility, are influenced by their molecular structures. For instance, the solid-state structures of antipyrine derivatives indicate the importance of hydrogen bonding and π-interactions in their stability and crystalline form (Saeed et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of pyrazole derivatives are significantly impacted by their molecular framework. The presence of bromo and amide groups in these compounds facilitates a range of chemical transformations, enabling the synthesis of complex molecules with potential biological activities (Ahmad et al., 2021).

Future Directions

properties

IUPAC Name |

3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN3O/c1-9-13(10(2)18(3)17-9)8-16-14(19)11-5-4-6-12(15)7-11/h4-7H,8H2,1-3H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWUXZZWCYRPCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CNC(=O)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5623591.png)

![2-({4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)-4,6-dimethylpyrimidine](/img/structure/B5623593.png)

![2,4-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5623599.png)

![rel-(3aR,6aR)-3a-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5623607.png)

![2-[4-(1-piperidinylcarbonyl)-1-propyl-1H-1,2,3-triazol-5-yl]phenol](/img/structure/B5623609.png)

![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B5623627.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5623629.png)

![3-{(3R*,4S*)-1-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5623630.png)

![N-benzyl-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B5623647.png)

![5-[1-(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]-1-methylpiperidin-2-one](/img/structure/B5623657.png)